molecular formula C19H16N2O2S B5530298 N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide CAS No. 6044-37-7

N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B5530298
CAS RN: 6044-37-7
M. Wt: 336.4 g/mol
InChI Key: PTEHINZKKXGQHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents, as demonstrated in the preparation of novel thiophene derivatives for studying their antiarrhythmic and antianxiety activities. This process highlights the versatility in synthesizing compounds with specific functional groups and chemical properties (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated through crystallography and spectroscopic methods. For example, the structure of a biologically active thiophene-3-carboxamide derivative was determined, showing significant antibacterial and antifungal activities. This indicates the importance of molecular conformation and intermolecular interactions in defining the biological activity of these compounds (Vasu et al., 2003).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of biological activities. The chemical properties of these compounds, such as reactivity and stability, are crucial in their application as pharmaceuticals and in other fields. The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity showcase the potential of thiophene derivatives in developing new therapeutic agents (Shipilovskikh et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it would interact with a specific biological target in the body. The presence of the amide group and the thiophene ring could enable it to bind to certain proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, handling of chemical substances should always be done with appropriate safety measures in place .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. For example, it could be investigated as a potential drug candidate, or it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-8-10-14(11-9-13)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHINZKKXGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352316
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(4-methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide

CAS RN

6044-37-7
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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